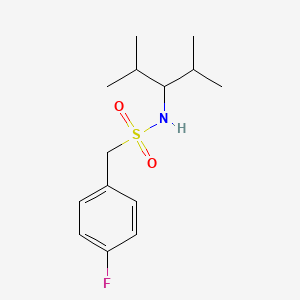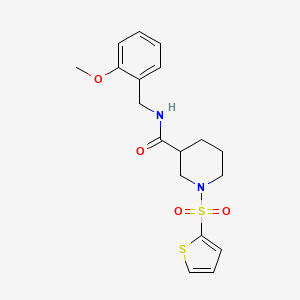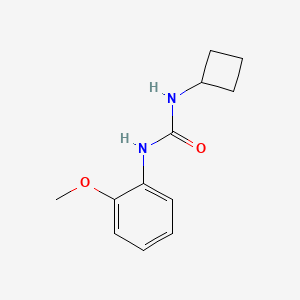
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide
Overview
Description
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide, also known as TAK-659, is a small molecule drug that has been recently developed for the treatment of B-cell malignancies.
Mechanism of Action
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cells. By inhibiting BTK, 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has been shown to have a potent inhibitory effect on B-cell proliferation and survival in preclinical studies. It has also been shown to induce apoptosis (programmed cell death) in B-cells. 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has a good pharmacokinetic profile, with high oral bioavailability and a long half-life, which makes it a promising drug candidate for further development.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide also has a good safety profile in preclinical studies, with no significant toxicity observed. However, one limitation of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the development of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide. One direction is to investigate its efficacy in combination with other drugs, such as inhibitors of the PI3K/AKT/mTOR pathway, which is another key signaling pathway in B-cells. Another direction is to explore its potential use in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma. Furthermore, the development of more soluble formulations of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide may improve its bioavailability and efficacy in vivo.
Conclusion
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is a promising small molecule drug that has shown potent inhibitory effects on B-cell proliferation and survival in preclinical studies. Its selectivity for BTK and good safety profile make it a promising drug candidate for further development in the treatment of B-cell malignancies. Further research is needed to explore its potential use in combination with other drugs and in other B-cell malignancies.
Scientific Research Applications
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has shown promising results in inhibiting the growth and survival of B-cells, which are the cells responsible for the development and progression of these malignancies.
properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2S/c1-10(2)14(11(3)4)16-19(17,18)9-12-5-7-13(15)8-6-12/h5-8,10-11,14,16H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGIFSVETSFVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849771.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B4849781.png)
![2-(4-ethylphenyl)-3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849782.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4849798.png)
![methyl 9-methyl-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4849804.png)
![1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B4849812.png)

![5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4849829.png)
![N-(4-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4849830.png)

![8-[2-(4-nitrophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4849838.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4849843.png)
![5-bromo-N-{4-[(diethylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849849.png)